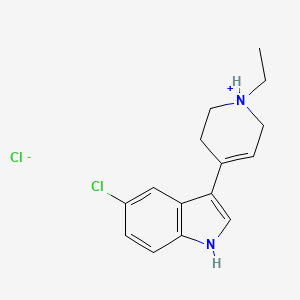
6-Cinnamoyl-m-toluic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cinnamoyl-m-toluic acid is a heterocyclic organic compound with the molecular formula C₁₇H₁₄O₄ and a molecular weight of 266.291 g/mol . It is also known by its IUPAC name, 5-methyl-2-[(E)-3-phenylprop-2-enoyl]benzoic acid . This compound is characterized by the presence of a cinnamoyl group attached to a methyl-substituted benzoic acid core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cinnamoyl-m-toluic acid typically involves the condensation of cinnamic acid derivatives with m-toluic acid under specific reaction conditions . One common method is the Fischer esterification, where cinnamic acid is reacted with m-toluic acid in the presence of an acid catalyst, such as sulfuric acid, to form the ester, which is then hydrolyzed to yield the desired product .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
6-Cinnamoyl-m-toluic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cinnamoyl group to a saturated alkyl chain.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated alkyl derivatives.
Substitution: Formation of various substituted aromatic compounds.
Applications De Recherche Scientifique
6-Cinnamoyl-m-toluic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 6-Cinnamoyl-m-toluic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Cinnamic Acid: Shares the cinnamoyl group but lacks the methyl-substituted benzoic acid core.
m-Toluic Acid: Contains the methyl-substituted benzoic acid core but lacks the cinnamoyl group.
Hydroxycinnamic Acids: Such as ferulic acid and caffeic acid, which have similar structures but different substituents on the aromatic ring.
Uniqueness
6-Cinnamoyl-m-toluic acid is unique due to its specific combination of a cinnamoyl group and a methyl-substituted benzoic acid core, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
77375-50-9 |
|---|---|
Formule moléculaire |
C17H14O3 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
5-methyl-2-[(E)-3-phenylprop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C17H14O3/c1-12-7-9-14(15(11-12)17(19)20)16(18)10-8-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20)/b10-8+ |
Clé InChI |
NNMSOQACCTUWMJ-CSKARUKUSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)C(=O)O |
SMILES canonique |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
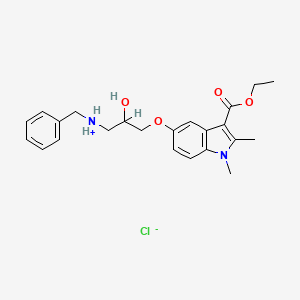
![Copper, [3-(hydroxy-kappaO)-4-(phenylazo)-2-naphthalenecarboxylato(2-)-kappaO]-](/img/structure/B13769951.png)

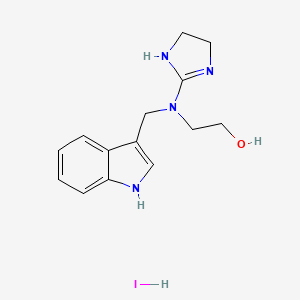
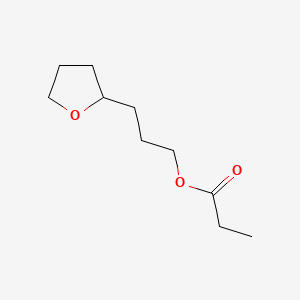
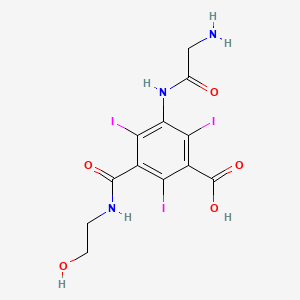
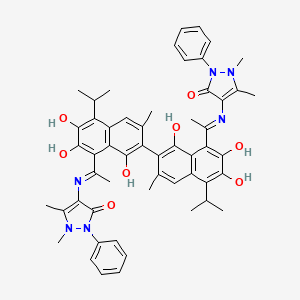
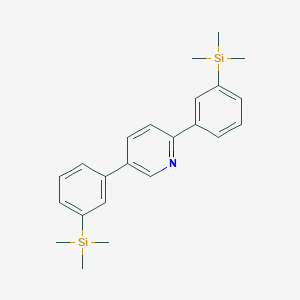
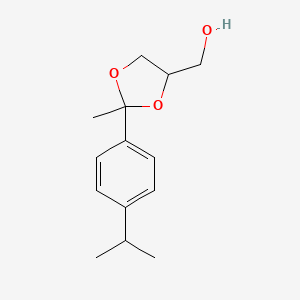
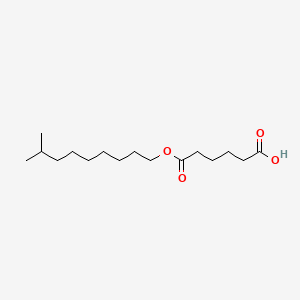
![1,4-Diazabicyclo[4.1.0]heptan-5-one,7-phenyl-,(6R,7S)-rel-(9ci)](/img/structure/B13769999.png)
